molecular formula C14H26N2O2 B2982501 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclobutanecarboxamide CAS No. 1208709-72-1

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2982501
CAS No.: 1208709-72-1
M. Wt: 254.374
InChI Key: HOPJJZOQXMTXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a 2-methoxyethyl group at the nitrogen atom and a cyclobutanecarboxamide moiety linked via a methylene bridge.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-18-10-9-16-7-5-12(6-8-16)11-15-14(17)13-3-2-4-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPJJZOQXMTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other piperidine-based therapeutics, such as Goxalapladib (CAS-412950-27-7), a drug candidate developed by GlaxoSmithKline for atherosclerosis treatment . Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Feature N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)cyclobutanecarboxamide Goxalapladib
Core Structure Piperidine + cyclobutanecarboxamide 1,8-Naphthyridine + biphenyl-trifluoromethyl
Substituents 2-Methoxyethyl, cyclobutane 2,3-Difluorophenyl, trifluoromethyl biphenyl
Molecular Weight Not reported (estimated <500 g/mol) 718.80 g/mol
Therapeutic Target Hypothesized: CNS or inflammation (unconfirmed) Lp-PLA2 inhibitor (atherosclerosis)
Clinical Stage Preclinical (assumed) Phase II (as of 2006)

Key Observations:

Structural Complexity: Goxalapladib incorporates a 1,8-naphthyridine core and a bulky trifluoromethyl biphenyl group, which enhances target specificity for lipoprotein-associated phospholipase A2 (Lp-PLA2) .

Pharmacophore Diversity : The 2-methoxyethyl-piperidine moiety in both compounds suggests shared binding interactions with amine-recognizing receptors or enzymes. However, Goxalapladib’s additional fluorinated aromatic systems may confer metabolic stability and prolonged half-life .

Therapeutic Scope : While Goxalapladib has explicit anti-atherosclerotic activity, the query compound’s smaller size and lack of fluorinated groups limit its utility in systemic inflammatory diseases but may favor niche CNS targets.

Research Findings and Mechanistic Insights

  • Goxalapladib’s Efficacy : Demonstrated 40–60% inhibition of Lp-PLA2 in preclinical models, correlating with reduced atherosclerotic plaque formation . Its trifluoromethyl biphenyl group is critical for hydrophobic interactions with the enzyme’s active site.
  • Hypothetical Advantages of the Query Compound :
    • The cyclobutane ring may enforce a rigid conformation, enhancing selectivity for receptors with compact binding pockets.
    • The absence of fluorinated groups could reduce hepatotoxicity risks, a common issue with polyhalogenated drugs.

Limitations and Knowledge Gaps

  • No peer-reviewed studies directly analyze this compound’s biological activity.
  • Comparisons rely on structural analogies to Goxalapladib, which has divergent therapeutic goals and chemical features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.